4-isopentyl-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the methods and conditions used to create the compound. This can include the starting materials, reagents, catalysts, temperature, pressure, and other factors .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, its stability under various conditions, and the products it forms during reactions .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and redox potential .Scientific Research Applications
Pyrazine Derivatives in Food Science
Pyrazine derivatives are important for their contribution to the flavor profile of foods, resulting from the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned foods their desirable flavor. Research emphasizes strategies to control the generation of pyrazine compounds to enhance food flavor while minimizing undesirable by-products (Yu et al., 2021).
Pharmacological Applications
Pyrazine derivatives have been recognized for their wide range of pharmacological effects, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, treatment for arteriosclerosis, and antiviral activities. This highlights the chemical's potential in developing more effective and clinically interesting compounds through further studies (Ferreira & Kaiser, 2012).
Chemical Synthesis and Catalysis
Research on pyrazine derivatives extends to their synthesis and application in catalysis. The exploration of hybrid catalysts for synthesizing pyrazine scaffolds demonstrates their importance in the medicinal and pharmaceutical industries, highlighting the versatility of these compounds in creating bioavailable molecules with broad applications (Parmar et al., 2023).
Material Science and Nanotechnology
Pyrazine derivatives also play a crucial role in material science and nanotechnology, serving as building blocks for various molecular, macromolecular, and supramolecular systems. Their applications include use in semiconductors, sensors, liquid crystals, and energy storage materials, showcasing the adaptability of these compounds in developing innovative materials (Segura et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(3-methylbutyl)-6,6-dioxo-4-phenyl-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-13(2)8-9-18-10-17(20)19(14-6-4-3-5-7-14)16-12-23(21,22)11-15(16)18/h3-7,13,15-16H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFETVQZEVLGABO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC(=O)N(C2C1CS(=O)(=O)C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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